molecular formula C18H36INO2 B14684684 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide CAS No. 33512-76-4

3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide

Katalognummer: B14684684
CAS-Nummer: 33512-76-4
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: ZTTJIUJOAPZGJZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide is a chemical compound known for its unique structure and properties. It is a derivative of valeric acid and piperidine, and it is often used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide typically involves the esterification of 2,2,4,4-tetramethylvaleric acid with 3-piperidinopropanol, followed by methylation using methyl iodide. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methiodide group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate hydrochloride
  • 3-(1-methylpiperidin-1-ium-1-yl)propyl 2,2,4,4-tetramethylpentanoate, iodide

Uniqueness

Compared to similar compounds, 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methiodide group makes it particularly reactive in nucleophilic substitution reactions, setting it apart from its analogs.

Eigenschaften

CAS-Nummer

33512-76-4

Molekularformel

C18H36INO2

Molekulargewicht

425.4 g/mol

IUPAC-Name

3-(1-methylpiperidin-1-ium-1-yl)propyl 2,2,4,4-tetramethylpentanoate;iodide

InChI

InChI=1S/C18H36NO2.HI/c1-17(2,3)15-18(4,5)16(20)21-14-10-13-19(6)11-8-7-9-12-19;/h7-15H2,1-6H3;1H/q+1;/p-1

InChI-Schlüssel

ZTTJIUJOAPZGJZ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)CC(C)(C)C(=O)OCCC[N+]1(CCCCC1)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.